Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(2-propenoato-.kappa.O)-
Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(2-propenoato-.kappa.O)-
Brand Name:
Vulcanchem
CAS No.:
146987-99-7
VCID:
VC0235000
InChI:
InChI=1S/C12H22O3.3C3H4O2.Zr/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;3*1-2-3(4)5;/h4-5,13H,1-2,6-11H2,3H3;3*2H,1H2,(H,4,5);
SMILES:
CCC(CO)(COCC=C)COCC=C.C=CC(=O)O.C=CC(=O)O.C=CC(=O)O.[Zr]
Molecular Formula:
C21H30O9Zr
Molecular Weight:
0
Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(2-propenoato-.kappa.O)-
CAS No.: 146987-99-7
Main Products
VCID: VC0235000
Molecular Formula: C21H30O9Zr
Molecular Weight: 0
CAS No. | 146987-99-7 |
---|---|
Product Name | Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(2-propenoato-.kappa.O)- |
Molecular Formula | C21H30O9Zr |
Molecular Weight | 0 |
IUPAC Name | 2,2-bis(prop-2-enoxymethyl)butan-1-ol;prop-2-enoic acid;zirconium |
Standard InChI | InChI=1S/C12H22O3.3C3H4O2.Zr/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;3*1-2-3(4)5;/h4-5,13H,1-2,6-11H2,3H3;3*2H,1H2,(H,4,5); |
SMILES | CCC(CO)(COCC=C)COCC=C.C=CC(=O)O.C=CC(=O)O.C=CC(=O)O.[Zr] |
PubChem Compound | 73557288 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume